molecular formula C6H14ClNO B1422305 2-(Oxolan-2-yl)ethan-1-amine hydrochloride CAS No. 1240527-33-6

2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Cat. No. B1422305
M. Wt: 151.63 g/mol
InChI Key: LPZQZDZHBNGVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It has a molecular weight of 151.63 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride consists of a tetrahydrofuran ring (oxolane) attached to an ethanamine group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .

Scientific Research Applications

Recyclable C2-symmetric Tertiary Amine-Squaramide Organocatalysts

C2-symmetric chiral tertiary amines, including those bearing squaramide fragments, have been utilized in asymmetric syntheses. These compounds have shown efficiency in catalyzing asymmetric additions and domino reactions, providing high yields and enantiomeric excesses. The catalysts demonstrated the ability to be recycled and reused multiple times without significant loss of performance, emphasizing their potential for sustainable and efficient catalytic processes in organic synthesis (Kostenko, Kucherenko, & Zlotin, 2018).

Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

Chiral 1,3-oxazinan-2-ones, derived from carbohydrate derivatives, serve as valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols. A new synthetic method involving the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine has been developed, showcasing the role of amines in facilitating the synthesis of complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).

Catalysts in Chemical Reactions

Diiron(III) Complexes as Functional Models for Methane Monooxygenases

Diiron(III) complexes have been studied as catalysts for selective hydroxylation of alkanes, revealing their potential as models for biological systems. These complexes demonstrate the ability to efficiently oxidize alkanes, highlighting the importance of amine-containing ligands in designing catalysts that mimic the function of natural enzymes (Sankaralingam & Palaniandavar, 2014).

Applications in Material Science

Functionalization of Polyesters for Gene Delivery

Polyesters bearing pendant amine groups have shown promising applications in the field of biomaterials. Through the use of ring-opening polymerization and "click" photochemistry, these polyesters exhibit excellent cell penetration and gene delivery properties, demonstrating the versatility of amine-functionalized materials in biomedical applications (Zhang et al., 2012).

Applications in Analytical Chemistry

Determination of Amines by High-Performance Liquid Chromatography

A method for determining amino compounds based on condensation reactions, employing derivatization to acidamides with labeling reagents, has been developed. This approach allows for the sensitive and efficient analysis of amines, showcasing the role of amine derivatives in enhancing the capabilities of analytical techniques (You et al., 2006).

properties

IUPAC Name

2-(oxolan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQZDZHBNGVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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